molecular formula C26H23N3O3 B4046907 N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE

N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE

Cat. No.: B4046907
M. Wt: 425.5 g/mol
InChI Key: LKRAEVAUDLYSIV-UHFFFAOYSA-N
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Description

N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE is a complex organic compound with a unique structure that includes an isoindoline core, a phenylethyl group, and a tetrahydroquinoline moiety

Properties

IUPAC Name

N-[1-(1,3-dioxoisoindol-2-yl)-2-phenylethyl]-3,4-dihydro-2H-quinoline-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23N3O3/c30-24-20-13-5-6-14-21(20)25(31)29(24)23(17-18-9-2-1-3-10-18)27-26(32)28-16-8-12-19-11-4-7-15-22(19)28/h1-7,9-11,13-15,23H,8,12,16-17H2,(H,27,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKRAEVAUDLYSIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2N(C1)C(=O)NC(CC3=CC=CC=C3)N4C(=O)C5=CC=CC=C5C4=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE typically involves multiple steps. One common approach is to start with the preparation of the isoindoline core, followed by the introduction of the phenylethyl group and the tetrahydroquinoline moiety. The reaction conditions often require the use of specific catalysts and solvents to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity and properties.

    Substitution: Substitution reactions can replace specific atoms or groups within the molecule, allowing for the creation of derivatives with different characteristics.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional carbonyl groups, while reduction could produce a more saturated derivative.

Scientific Research Applications

N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE stands out due to its combination of an isoindoline core, a phenylethyl group, and a tetrahydroquinoline moiety. This unique structure provides distinct chemical and biological properties, making it valuable for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE
Reactant of Route 2
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N-[1-(1,3-DIOXO-2,3-DIHYDRO-1H-ISOINDOL-2-YL)-2-PHENYLETHYL]-1,2,3,4-TETRAHYDROQUINOLINE-1-CARBOXAMIDE

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